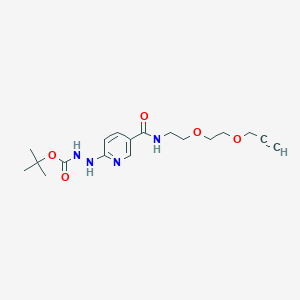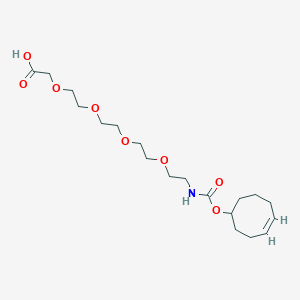
Boc-HyNic-PEG2-alkyne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-HyNic-PEG2-alkyne is a polyethylene glycol-based PROTAC linker. This compound is used in the synthesis of a series of PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to selectively degrade target proteins. This compound contains an alkyne group, which allows it to participate in click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing azide groups .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Boc-HyNic-PEG2-alkyne involves multiple steps The process typically begins with the protection of the amino group using a tert-butoxycarbonyl (Boc) groupFinally, the alkyne group is introduced to complete the synthesis .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput purification techniques to ensure the compound’s purity and yield. The reaction conditions are optimized to achieve maximum efficiency and reproducibility .
Análisis De Reacciones Químicas
Types of Reactions
Boc-HyNic-PEG2-alkyne undergoes several types of chemical reactions, including:
Click Chemistry Reactions: The alkyne group in this compound reacts with azide-containing molecules in the presence of a copper catalyst to form triazole linkages.
Substitution Reactions: The HyNic moiety can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction requires a copper catalyst, typically copper sulfate, and a reducing agent such as sodium ascorbate.
Substitution Reactions: These reactions often involve the use of electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed
Triazole Linkages: Formed during click chemistry reactions.
Substituted HyNic Derivatives: Formed during substitution reactions.
Aplicaciones Científicas De Investigación
Boc-HyNic-PEG2-alkyne has a wide range of scientific research applications, including:
Chemistry: Used as a linker in the synthesis of PROTACs, which are employed in targeted protein degradation
Biology: Facilitates the study of protein-protein interactions and the development of novel therapeutic agents.
Medicine: Used in drug discovery and development, particularly in the design of targeted therapies for various diseases.
Industry: Employed in the production of bioconjugates and functionalized materials for various applications.
Mecanismo De Acción
Boc-HyNic-PEG2-alkyne exerts its effects through the formation of triazole linkages via click chemistry reactions. The alkyne group reacts with azide-containing molecules in the presence of a copper catalyst, resulting in the formation of stable triazole linkages. This mechanism allows for the selective and efficient conjugation of various molecules, facilitating the development of PROTACs and other functionalized materials .
Comparación Con Compuestos Similares
Similar Compounds
Boc-HyNic-PEG4-alkyne: Similar to Boc-HyNic-PEG2-alkyne but with a longer PEG chain.
Boc-HyNic-PEG8-alkyne: Contains an even longer PEG chain, providing greater flexibility and solubility.
Uniqueness
This compound is unique due to its optimal PEG chain length, which provides a balance between flexibility and stability. This compound is particularly useful in the synthesis of PROTACs, where the PEG chain length can significantly impact the efficacy and selectivity of the resulting molecules .
Propiedades
IUPAC Name |
tert-butyl N-[[5-[2-(2-prop-2-ynoxyethoxy)ethylcarbamoyl]pyridin-2-yl]amino]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O5/c1-5-9-25-11-12-26-10-8-19-16(23)14-6-7-15(20-13-14)21-22-17(24)27-18(2,3)4/h1,6-7,13H,8-12H2,2-4H3,(H,19,23)(H,20,21)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWYWYBZNVKICDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NNC1=NC=C(C=C1)C(=O)NCCOCCOCC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[(3E)-cyclooct-3-en-1-yl]oxyethanol](/img/structure/B8115936.png)
![2-[(3E)-cyclooct-3-en-1-yl]oxyacetic acid](/img/structure/B8115941.png)
![2-[(3E)-cyclooct-3-en-1-yl]oxyethyl 4-methylbenzenesulfonate](/img/structure/B8115953.png)




![tert-butyl N-[[5-[2-[2-[2-[[(3E)-cyclooct-3-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethylcarbamoyl]pyridin-2-yl]amino]carbamate](/img/structure/B8115978.png)
